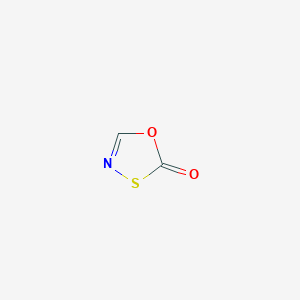
2-(2-aminoethyl)isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-aminoethyl)isoquinolin-1-one is a heterocyclic organic compound that features an isoquinoline core with an aminoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)isoquinolin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of isoquinoline derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-aminoethyl)isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-aminoethyl)isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(2-aminoethyl)isoquinolin-1-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the isoquinoline core.
2-Aminoethanol: Another related compound with similar reactivity but different structural features.
Uniqueness
2-(2-aminoethyl)isoquinolin-1-one is unique due to its isoquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)isoquinolin-1-one |
InChI |
InChI=1S/C11H12N2O/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14/h1-5,7H,6,8,12H2 |
Clave InChI |
PBSACOJTEWIIBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN(C2=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[4-[(difluoromethyl)thio]phenyl]amino]-N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B8730541.png)




![3-[(1-Ethyl-4-piperidinyl)oxy]aniline](/img/structure/B8730567.png)
![4-[3-(Diethylamino)propoxy]benzaldehyde](/img/structure/B8730589.png)

